molecular formula C13H24N2O2 B111143 Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1100748-84-2

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B111143
CAS No.: 1100748-84-2
M. Wt: 240.34 g/mol
InChI Key: FGWHJPYFWUDBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol. This compound is part of the azaspiro family, which is known for its unique spirocyclic structure. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

The synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trichloroacetyl chloride, followed by the addition of an amine . The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic diseases and diabetes.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as an agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion . This interaction helps in the regulation of blood sugar levels and has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Comparison with Similar Compounds

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other similar compounds such as:

    Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups.

    Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound contains a hydroxyl group instead of an amino group.

The uniqueness of this compound lies in its specific functional groups and its ability to act as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Properties

IUPAC Name

tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWHJPYFWUDBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649126
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-84-2
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 4
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 5
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 6
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.